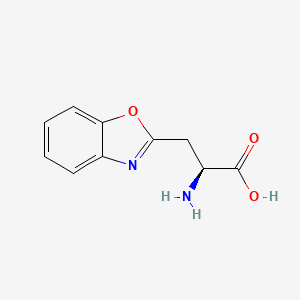
3-(2-Benzoxazolyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzoxazolyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The exploration of 3-(2-benzoxazolyl)alanine derivatives has revealed promising antimicrobial properties. Research indicates that compounds derived from this amino acid exhibit selective antibacterial activity primarily against Gram-positive bacteria, such as Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli . Moreover, nearly half of the studied derivatives demonstrate antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Antibacterial | Bacillus subtilis | Varies by compound |
| 3-(2-benzoxazol-5-yl)alanine | Antifungal | Candida albicans | Varies by compound |
Anticancer Potential
In addition to antimicrobial properties, this compound derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies show that these compounds can selectively induce toxicity in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing effective anticancer agents that minimize side effects.
Table 2: Cytotoxicity of 3-(2-benzoxazol-5-yl)alanine Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Toxicity Level |
|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | MCF-7 (Breast cancer) | High |
| 3-(2-benzoxazol-5-yl)alanine | A549 (Lung cancer) | Moderate |
| 3-(2-benzoxazol-5-yl)alanine | HepG2 (Liver cancer) | Low |
Structure-Activity Relationship (SAR)
The research into the structure-activity relationships of these compounds has been instrumental in identifying which modifications enhance biological activity. By systematically varying substituents on the benzoxazole ring and the alanine backbone, researchers can optimize the potency and selectivity of these compounds for specific therapeutic targets .
Chemical Sensing Applications
Recent studies have also explored the utility of benzoxazolyl-alanine derivatives as chemosensors. For instance, certain derivatives have been designed to detect palladium ions through fluorescence changes, demonstrating their potential application in environmental monitoring and analytical chemistry . This expands the scope of this compound beyond biological applications into the realm of chemical detection.
Table 3: Chemical Sensing Capabilities of Benzoxazolyl-Alanine Derivatives
| Compound | Detection Target | Mechanism |
|---|---|---|
| Crown Ether Benzoxazolyl-Alanine | Palladium ions | Fluorescence quenching |
Propiedades
Número CAS |
88549-23-9 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1,3-benzoxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 |
Clave InChI |
ACDXYPDPKDELEA-LURJTMIESA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C(=O)O)N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CC(C(=O)O)N |
Sinónimos |
3-(2-benzoxazolyl)alanine 3-BOAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















